molecular formula C20H19N3O3 B2981556 4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid CAS No. 1026767-32-7

4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

Cat. No.: B2981556
CAS No.: 1026767-32-7
M. Wt: 349.39
InChI Key: HWZYREONJXVZEN-UHFFFAOYSA-N
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Description

This compound features a butanoic acid backbone substituted at the 4-position with a naphthalen-2-ylamino group and at the 2-position with a pyridin-3-ylmethylamino moiety. Its molecular formula is C₂₄H₂₂N₃O₃ (inferred from analogs in –15), with a molecular weight of approximately 400.45 g/mol. The naphthalene and pyridine rings contribute to its aromatic and planar characteristics, while the carboxylic acid and amide groups enable hydrogen bonding, influencing solubility and crystallinity .

Properties

IUPAC Name

4-(naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19(23-17-8-7-15-5-1-2-6-16(15)10-17)11-18(20(25)26)22-13-14-4-3-9-21-12-14/h1-10,12,18,22H,11,13H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZYREONJXVZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthalene and pyridine intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of flow chemistry allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more sustainable and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form alcohol derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the 4-Oxo Position

Aromatic Amino Group Variations
  • 4-((2-Cyanophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid (CAS 1047678-64-7): Replaces naphthalene with a 2-cyanophenyl group. Molecular weight: 324.33 g/mol. The electron-withdrawing cyano group may reduce hydrophobicity compared to naphthalene .
  • 4-((4-Methoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid (CAS 1032646-76-6): Substitutes naphthalene with a 4-methoxyphenyl group. Molecular weight: 329.35 g/mol.
  • 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (CAS 1031281-07-8): Uses a 4-bromophenyl group and a thienylmethylamino substituent. Molecular weight: 368.25 g/mol. Bromine increases molecular weight and may enhance halogen bonding in biological targets .
Key Structural-Activity Insights
  • Naphthalene vs. Phenyl Derivatives: The naphthalene moiety in the target compound likely improves hydrophobic interactions in enzyme binding pockets, as seen in CYP26A1 inhibitors with naphthalen-2-ylamino groups (IC₅₀ < standard drugs) .
  • Electron-Donating/Withdrawing Groups: Methoxy (electron-donating) and cyano (electron-withdrawing) substituents modulate electronic properties, affecting binding affinity and metabolic stability.

Substitution at the 2-Amino Position

Pyridine Derivatives
  • 4-oxo-4-(pyridin-2-ylamino)butanoic acid (CAS 62134-49-0): Simpler structure lacking the pyridin-3-ylmethylamino group. Reported to form C–H···O interactions in crystal packing, influencing solid-state stability .
  • 2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid (CAS 1047680-91-0): Replaces pyridin-3-ylmethylamino with a hydroxypropylamino group.
Functional Group Impact
  • Pyridin-3-ylmethylamino: The pyridine nitrogen may participate in hydrogen bonding or π-π stacking, critical for target engagement.
  • Hydrophobic vs. Polar Chains : Bulky hydrophobic groups (e.g., naphthalene) improve membrane permeability, while polar groups (e.g., hydroxypropyl) enhance solubility but may reduce bioavailability.

Pharmacological and Physicochemical Properties

Anticancer Potential

  • Naphthalene-containing analogs (e.g., 2-[3-imidazol-1-yl-5-(naphthalen-2-ylamino)-phenyl]-2-methyl-propionic acid methyl ester) exhibit potent CYP26A1 inhibition (IC₅₀ < liarozole), suggesting the target compound may share similar mechanisms .
  • Hypothetical Activity: The naphthalen-2-ylamino group could enhance CYP26A1 binding, while the pyridin-3-ylmethylamino moiety may contribute to selectivity.

Metabolic and Toxicity Profiles

  • Butanoic acid derivatives like 4-guanidinobutanoic acid are uremic toxins, but the target compound’s aromatic substituents may redirect metabolism away from toxic pathways .

Crystallography and Stability

  • Analogs such as 4-oxo-4-(pyridin-2-ylamino)butanoic acid form C–H···O interactions, suggesting the target compound’s crystal structure may stabilize via similar hydrogen-bond networks . Tools like SHELXT and Mercury facilitate structural analysis .

Biological Activity

4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H18N4O3\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3

This compound exhibits various biological activities primarily through the modulation of key biochemical pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .
  • Antioxidant Properties : It also demonstrates antioxidant activity, which is vital in protecting cells from oxidative stress and related damage. This property may contribute to its potential in treating conditions associated with oxidative damage .

Biological Activity Data

Activity Mechanism Effect Reference
COX InhibitionEnzyme inhibitionReduced inflammation
LOX InhibitionEnzyme inhibitionDecreased leukotriene synthesis
Antioxidant ActivityScavenging free radicalsProtection against oxidative stress
CytotoxicityInduction of apoptosisCell death in cancer cell lines

Case Studies

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism involves apoptosis induction and cell cycle arrest .
  • Animal Models : In vivo studies have shown that administration of this compound in rodent models led to a marked reduction in inflammatory markers associated with conditions such as arthritis. The observed decrease in TNF-alpha and IL-6 levels indicates its potential as an anti-inflammatory agent .

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